molecular formula C21H17N3O3S B2923057 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898428-81-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2923057
CAS No.: 898428-81-4
M. Wt: 391.45
InChI Key: FOGIVWIZRHQUGQ-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide is a compound that integrates the structural features of quinazolinone and sulfonamide moieties. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The quinazolinone core is a privileged structure in medicinal chemistry, often used as a scaffold for drug development .

Preparation Methods

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide typically involves multi-step synthetic routes. One efficient approach starts from glycine and involves milder conditions such as reactions in aqueous media, phosphazo-method of condensation, and base-mediated selective ester-cleavage . The key step is the Grimmel’s hetero-cyclization method, which rapidly and efficiently forms the quinazolinone core . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes or receptors involved in microbial growth or inflammation . The sulfonamide group enhances the compound’s ability to bind to these targets, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfonamide-containing molecules. For example:

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-15-22-20-13-6-5-12-19(20)21(25)24(15)17-9-7-8-16(14-17)23-28(26,27)18-10-3-2-4-11-18/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGIVWIZRHQUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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